molecular formula C7H7N3O2S B2520341 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione CAS No. 1493697-32-7

5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione

Cat. No.: B2520341
CAS No.: 1493697-32-7
M. Wt: 197.21
InChI Key: GFMRGUGYHJTZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C 7 H 7 N 3 O 2 S and a molecular weight of 197.21 g/mol [ ][ ]. It is identified by the CAS Registry Number 1493697-32-7 and is characterized by the SMILES notation "O=C1NC(C(C2=NC=CS2)(C)N1)=O" [ ]. This compound is part of the imidazolidine-2,4-dione family, a class of heterocycles recognized for their diverse bioactivity and utility in medicinal chemistry research. Research Applications and Scientific Value This compound features a hybrid molecular structure combining an imidazolidine-2,4-dione (hydantoin) core with a 1,3-thiazole ring. This combination is of significant interest in pharmaceutical and bioorganic chemistry. The thiazolidine-2,4-dione moiety and its derivatives, such as the closely related imidazolidine-2,4-dione, are well-known privileged scaffolds in drug discovery due to their broad spectrum of biological activities [ ]. Scientific literature indicates that such structures are frequently investigated for their antibacterial properties, particularly against Gram-positive bacterial strains [ ]. Researchers utilize this specific molecular framework as a key building block for synthesizing novel compounds to explore new therapeutic agents and study structure-activity relationships (SAR). Its value lies in its potential to serve as a precursor or intermediate in developing molecules with enhanced biological activity for various research programs. Handling and Safety This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-7(5-8-2-3-13-5)4(11)9-6(12)10-7/h2-3H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRGUGYHJTZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Assisted Intramolecular Amidolysis of β-Lactam Precursors

The most robust approach for synthesizing 5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione involves base-assisted intramolecular amidolysis of C-3 functionalized β-lactams. This method, adapted from recent advancements in hydantoin chemistry, proceeds via a two-step mechanism:

  • Synthesis of β-Lactam Intermediate :
    A thiazole-containing β-lactam precursor is prepared by [2+2] cycloaddition between a ketene (derived from acetyl chloride or analogous reagents) and a Schiff base incorporating the thiazol-2-yl moiety. For example, reaction of 2-aminothiazole with methyl glyoxylate generates a Schiff base, which undergoes Staudinger cycloaddition to yield the β-lactam intermediate.

  • Ring Expansion to Hydantoin :
    Treatment of the β-lactam with a mild base (e.g., sodium methoxide) in methanol at 65°C induces intramolecular nucleophilic attack, leading to ring expansion and formation of the hydantoin core. The reaction typically produces racemic mixtures of syn- and anti-isomers, necessitating chromatographic separation.

Representative Reaction Conditions :

Parameter Value
Solvent Methanol
Temperature 65°C (reflux)
Base Sodium methoxide (0.1 M)
Reaction Time 2–4 hours
Yield (crude) 65–75%

Cyclization of α-Amino Amide Precursors

An alternative route involves cyclization of α-amino amides using carbonylating agents. Zhang et al. demonstrated that optically pure hydantoins can be synthesized via triphosgene-mediated cyclization, though this method risks racemization when 1,1′-carbonyldiimidazole (CDI) is employed. For this compound:

  • Preparation of α-Amino Amide :
    Condensation of 2-thiazolylmethylamine with methyl malonyl chloride forms the α-amino amide precursor.

  • Cyclization :
    Treatment with triphosgene (0.5 equiv) in dichloromethane at 0°C induces cyclization, yielding the target hydantoin.

Optimization Insights :

  • CDI promotes racemization due to imidazole carbamate intermediates.
  • Triphosgene in non-polar solvents minimizes side reactions.

Solid-Phase Synthesis and Mechanochemical Approaches

Emerging techniques such as solid-phase synthesis and mechanochemistry offer advantages in yield and purity. While no direct reports exist for this compound, analogous hydantoins have been synthesized via:

  • Solid-Phase : Immobilization of thiazole-containing resins followed by iterative coupling and cyclization.
  • Ball Milling : Solvent-free reactions between urea derivatives and keto-thiazoles under mechanical force.

Stereochemical Considerations and Resolution

The presence of two stereogenic centers (C-5 of hydantoin and thiazole side chain) necessitates enantiomeric resolution. Preparative HPLC with n-hexane/2-propanol (90:10, v/v) effectively separates syn- and anti-isomers. Absolute configuration is confirmed via electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra compared to density functional theory (DFT) calculations.

Analytical and Spectroscopic Validation

Critical characterization data for this compound include:

Spectroscopic Profiles :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 3.20 (s, 3H, N-CH₃), 1.55 (s, 3H, C-CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).

Chromatographic Data :

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione has the molecular formula C7H7N3O2SC_7H_7N_3O_2S and a molecular weight of 197.21 g/mol. Its structure features an imidazolidine ring substituted with a thiazole moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit notable antimicrobial activity . For instance, studies have shown that related compounds demonstrate superior antibacterial potency compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria. Notably, some derivatives have been effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
Compound A3.00–12.284.09–16.31MRSA
Compound B4.09–17.036.00–20.00E. coli
Compound C1.88–2.123.52–10.00A. ochraceus

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against various fungal species, showing higher efficacy than established antifungal agents like bifonazole and ketoconazole . The most active derivatives in this category have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional treatments.

Cancer Treatment

Recent studies have explored the potential of thiazolidine derivatives, including this compound, as anticancer agents . These compounds have been synthesized and evaluated for their effects on cancer cell lines, with promising results indicating their ability to inhibit tumor growth . The integration of thiazolidine structures with other pharmacophores enhances their therapeutic potential.

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)
Compound DHeLa (cervical cancer)10
Compound EMCF-7 (breast cancer)15
Compound FA549 (lung cancer)12

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Diversity in Hydantoin Derivatives

Hydantoin derivatives are structurally diverse, with variations primarily at the 5-position substituent. Key analogs include:

Compound Name 5-Position Substituent Molecular Formula Key Structural Features Reference
Target Compound 1,3-Thiazol-2-yl C₇H₇N₃O₂S Thiazole ring enhances aromaticity; potential for π-π stacking and hydrogen bonding
5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione Naphthalen-2-yl C₁₄H₁₂N₂O₂ Bulky aromatic group; increased hydrophobicity and steric hindrance
5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione Quinazolin-2-ylphenyl C₁₈H₁₃N₃O₃ Extended π-system; dual-targeting capability for Tankyrase 1/2 enzymes
5-Methyl-5-(4-trifluoromethylphenyl)imidazolidine-2,4-dione 4-(Trifluoromethyl)phenyl C₁₁H₉F₃N₂O₂ Electron-withdrawing CF₃ group enhances electrophilicity and metabolic resistance
5-Methyl-5-(pent-3-enyl)imidazolidine-2,4-dione Aliphatic pentenyl C₉H₁₂N₂O₂ Flexible aliphatic chain; reduced aromatic interactions

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Thiazole (target compound) and naphthyl/quinazolinyl groups () enable π-π interactions critical for protein binding, whereas aliphatic chains () favor solubility and conformational flexibility.
Thiazolidine-2,4-dione vs. Imidazolidine-2,4-dione
  • Thiazolidine-2,4-dione (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione ): Replaces the imidazolidine nitrogen with sulfur, altering electronic properties and hydrogen-bonding capacity.

Functional and Pharmacological Comparisons

Binding Affinity and Enzyme Inhibition
  • Tankyrase 1/2 Inhibition : The quinazolinylphenyl derivative () exhibits dual binding to Tankyrase 1/2 with free energies of -43.88 kcal/mol and -30.79 kcal/mol, respectively, attributed to its extended π-system and conformational flexibility. This contrasts with the thiazole-containing compound, whose binding data are unspecified but likely less potent due to smaller substituent size.
  • 5-HT6 Receptor Targeting: Naphthyl- and triazine-substituted hydantoins () show nanomolar affinity for 5-HT6 receptors, with KMP-10 (5-methyl-5-(naphthalen-2-yl) derivative) demonstrating anxiolytic and antidepressant activity in vivo. The thiazole group’s electronic profile may similarly modulate receptor interactions but requires validation.
UV Absorption Properties
  • Arylideneimidazolidine-2,4-diones (): Derivatives like (Z)-5-(3-phenylallylidene)imidazolidine-2,4-dione exhibit λmax values comparable to avobenzone (a commercial UV filter), with molar absorption coefficients >30,000 M⁻¹cm⁻¹. The thiazole group in the target compound may offer UV absorption but with a bathochromic shift due to conjugation.
Cytotoxicity and Selectivity
  • Anti-Obsessive Effects : Hydantoin-triazine hybrids () lack cytotoxicity in HEK-293 cells at therapeutic concentrations, suggesting favorable safety profiles. Structural analogs with aliphatic chains () also show low toxicity, whereas electron-deficient groups (e.g., CF₃ in ) may introduce reactivity-related risks.

Data Tables

Table 1: Key Pharmacological Parameters of Selected Hydantoins
Compound Target/Application Binding Energy (kcal/mol) Molar Absorption Coefficient (M⁻¹cm⁻¹) Biological Activity Reference
Target Compound Undefined N/A N/A N/A
Quinazolinylphenyl Derivative Tankyrase 1/2 -43.88 (TNKS1), -30.79 (TNKS2) N/A Anticancer
(Z)-5-(3-Phenylallylidene) Derivative UV Filter N/A >30,000 UV Protection
KMP-10 (Naphthyl Derivative) 5-HT6 Receptor N/A N/A Anxiolytic, Antidepressant
Table 2: Structural Impact of Substituents
Substituent Type Example Compound Impact on Properties Reference
Aromatic (Thiazole) Target Compound Enhanced π-π stacking; moderate steric bulk
Extended π-System Quinazolinylphenyl Derivative High binding affinity for dual enzyme targets
Electron-Withdrawing (CF₃) Trifluoromethylphenyl Derivative Increased electrophilicity; metabolic stability
Aliphatic (Pentenyl) Hyd6 () Improved solubility; reduced target specificity

Biological Activity

5-Methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines thiazole and imidazolidine rings, contributing to its biological efficacy. The molecular weight of this compound is approximately 197.22 g/mol, and it can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds related to 5-methylthiazole exhibit significant antimicrobial properties. A study evaluated several thiazolidinone derivatives for their antibacterial activity against strains like E. coli and Staphylococcus aureus. The derivatives showed minimal inhibitory concentrations (MICs) ranging from 26.3 to 378.5 μM, with some compounds outperforming conventional antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDMIC (μM)MBC (μM)Activity Against
Compound 126.352.6E. coli
Compound 2378.5757.0S. aureus
Compound 3200.0400.0MRSA

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast carcinoma). For instance, derivatives of imidazolidine exhibited significant cytotoxicity with cell toxicity percentages reaching up to 75% at specific concentrations .

Table 2: Cytotoxicity of Imidazolidine Derivatives

Compound IDCell Line% Cell Toxicity at 500 ng/µL
IST-02HuH-775%
IST-04MCF-766%
ControlHEK-293Tolerant

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors in biological systems. For example, it has been identified as a potential inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which plays a critical role in T cell receptor signaling . This interaction suggests potential applications in autoimmune disease treatment.

Case Studies

Case Study: Antimicrobial Efficacy Against Resistant Strains

In a comparative study assessing the efficacy of thiazole derivatives against resistant bacterial strains, it was found that certain derivatives demonstrated superior activity compared to standard treatments. Compounds were tested against MRSA and Pseudomonas aeruginosa, revealing promising results that suggest the potential for developing new antibiotics from this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione?

  • Methodology : The core imidazolidine-2,4-dione scaffold is typically synthesized via cyclization of substituted thioureas with α-haloketones under basic conditions. The thiazole moiety is introduced via a Knoevenagel condensation between the imidazolidinedione and a thiazole-2-carbaldehyde derivative. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield and purity .
  • Key Data : For analogous compounds, yields range from 62–68% when using polar aprotic solvents (e.g., DMF) and triethylamine as a base .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry) and UPLC-MS (for molecular weight validation). For example, in similar imidazolidinedione derivatives, characteristic NMR signals include:

  • δ 1.4–1.6 ppm (singlet for methyl groups at C5).
  • δ 7.2–7.8 ppm (thiazole proton resonances) .
    • Advanced Tip : X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated for 5-(4-fluorophenyl)-5-methyl analogs .

Q. What are common derivatives of this compound, and how do they differ in reactivity?

  • Derivative Types :

Derivative SubstituentReactivity Focus
Thiazole-2-yl (target)Electrophilic substitution at thiazole C4.
Morpholinophenyl (analog)Enhanced solubility for biological assays .
  • Methodology : Substituents on the thiazole or imidazolidinedione rings influence reactivity. For example, electron-withdrawing groups (e.g., -NO2) increase susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using a fractional factorial design. For example, triethylamine in DMF at 80°C improves condensation efficiency .
  • Continuous Flow Reactors : These enhance reproducibility for multi-step syntheses by maintaining precise temperature and mixing .
    • Data Contradiction Note : While microwave-assisted synthesis may reduce reaction time, it can lead to decomposition of thermally sensitive intermediates .

Q. What computational tools are effective for predicting biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PPAR-γ (a common receptor for thiazolidinediones).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
    • Case Study : Analogous compounds showed binding affinity (Ki = 2.3–5.8 µM) to PPAR-γ in silico, correlating with in vitro antidiabetic activity .

Q. How can contradictory data on biological activity be resolved?

  • Methodology :

  • Meta-Analysis : Compare results across studies using standardized assays (e.g., IC50 values in enzymatic inhibition).
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., thiazole vs. benzothiazole) with bioactivity. For example, fluorophenyl analogs exhibit 3-fold higher potency than methoxy derivatives .
    • Critical Step : Validate findings using orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) .

Q. What strategies improve the compound’s stability in aqueous media?

  • Methodology :

  • pH Profiling : Test stability across pH 2–10. Imidazolidinediones are prone to hydrolysis at extremes (pH <3 or >9).
  • Lyophilization : Formulate with cyclodextrins or PEG to enhance solubility and reduce degradation .
    • Data Insight : Stability studies on morpholinophenyl analogs showed a 40% degradation reduction when stored at 4°C in amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.